5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5OS and its molecular weight is 468.02. The purity is usually 95%.
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Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Thiazole Ring : Contributes to the compound's biological activity.
- Triazole Moiety : Known for various pharmacological effects including antimicrobial and anticancer properties.
- Piperazine Derivative : Enhances the bioactivity and solubility of the compound.
Antimicrobial Properties
Several studies have reported on the antimicrobial activity of triazole derivatives, including the compound . The mechanism typically involves inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle progression . Specifically, compounds similar to the one discussed have been noted for their ability to arrest cancer cell growth in the G2/M phase of the cell cycle .
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects. Some derivatives have demonstrated promise as anxiolytics and antidepressants by modulating neurotransmitter systems in animal models .
Anti-inflammatory Activity
Triazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Activity : A study evaluated a series of triazole compounds against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potent anticancer activity .
- Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics .
- Neuropharmacological Assessment : Animal studies conducted on piperazine derivatives showed significant anxiolytic effects in behavioral tests, suggesting potential use in treating anxiety disorders .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-8-10-19(25)11-9-18)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZOJARCVZMPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.